molecular formula C12H11N3O4S B12040784 Benzyl ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)acetate

Benzyl ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)acetate

Cat. No.: B12040784
M. Wt: 293.30 g/mol
InChI Key: ZPDUFMIZOIWGEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)acetate typically involves the reaction of benzyl bromide with ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)acetic acid under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and purification to maintain the compound’s integrity and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), Jones reagent (chromic acid in acetone)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl bromide, potassium carbonate (K2CO3), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various benzyl derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a benzyl group with a triazinylthioacetate moiety sets it apart from other similar compounds, making it a valuable tool in research and development .

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

benzyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetate

InChI

InChI=1S/C12H11N3O4S/c16-9(19-6-8-4-2-1-3-5-8)7-20-11-10(17)13-12(18)15-14-11/h1-5H,6-7H2,(H2,13,15,17,18)

InChI Key

ZPDUFMIZOIWGEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NNC(=O)NC2=O

Origin of Product

United States

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